Cas no 1211892-69-1 (2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide)

2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide structure
1211892-69-1 structure
Product name:2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
CAS No:1211892-69-1
MF:C17H22N4O2S
MW:346.447182178497
CID:5673458
PubChem ID:45821876

2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1211892-69-1
    • Z414645820
    • 2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
    • EN300-26612253
    • (E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide
    • Inchi: 1S/C17H22N4O2S/c1-14(17-19-18-16-10-6-3-7-12-21(16)17)20-24(22,23)13-11-15-8-4-2-5-9-15/h2,4-5,8-9,11,13-14,20H,3,6-7,10,12H2,1H3/b13-11+
    • InChI Key: JFWPXOWNKOTQDM-ACCUITESSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NC(C)C1=NN=C2CCCCCN21)(=O)=O

Computed Properties

  • Exact Mass: 346.14634713g/mol
  • Monoisotopic Mass: 346.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.3Ų
  • XLogP3: 1.8

2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612253-10g
1211892-69-1 90%
10g
$3007.0 2023-09-12
Enamine
EN300-26612253-0.05g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
0.05g
$587.0 2025-03-20
Enamine
EN300-26612253-1g
1211892-69-1 90%
1g
$699.0 2023-09-12
Enamine
EN300-26612253-5.0g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
5.0g
$2028.0 2025-03-20
Enamine
EN300-26612253-1.0g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-26612253-2.5g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-26612253-5g
1211892-69-1 90%
5g
$2028.0 2023-09-12
Enamine
EN300-26612253-10.0g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
10.0g
$3007.0 2025-03-20
Enamine
EN300-26612253-0.5g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-26612253-0.1g
2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide
1211892-69-1 95.0%
0.1g
$615.0 2025-03-20

Additional information on 2-phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)ethene-1-sulfonamide

Introduction to 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide (CAS No. 1211892-69-1)

2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide (CAS No. 1211892-69-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique triazoloazepine core, which imparts it with distinct pharmacological properties. The structural complexity and functional groups of this molecule make it a promising candidate for various biological studies and drug development initiatives.

The chemical structure of 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide is characterized by a phenyl group attached to a sulfonamide moiety and a triazoloazepine ring system. The triazoloazepine ring is known for its ability to interact with various biological targets, including enzymes and receptors. This structural feature makes the compound an attractive candidate for exploring its potential as a therapeutic agent in the treatment of various diseases.

Recent studies have highlighted the potential of 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide in the context of neurodegenerative disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been demonstrated to inhibit the activation of microglia and reduce oxidative stress in neuronal cells.

In addition to its neuroprotective properties, 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide has also shown promise in the treatment of inflammatory conditions. A study published in the European Journal of Pharmacology reported that this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest that it could be a valuable therapeutic option for managing chronic inflammatory diseases.

The pharmacokinetic profile of 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further explore the therapeutic potential of 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide, several clinical trials are currently underway. Early-phase clinical trials have shown promising results in terms of safety and tolerability. These trials are designed to evaluate the efficacy of the compound in treating specific conditions such as Alzheimer's disease and rheumatoid arthritis.

The unique chemical structure of 2-Phenyl-N-(1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl}Ethyl)Ethene-1-sulfonamide also makes it an interesting subject for synthetic chemistry research. Chemists are actively investigating novel synthetic routes to optimize the production process and improve yield and purity. Recent advancements in catalytic methods have led to more efficient syntheses of this compound.

In conclusion, 2-Phenyl-N-(1-{5H,6H,7H,8H,9 H-[ 1, 2, 4 ] Triazolo [ 4, 3 -a ] Azepin - 3 - yl } Ethy l ) Ethene - 1 - sulfonamide (CAS No. 1211892 - 69 - 1) is a multifaceted compound with significant potential in both basic research and drug development. Its unique chemical structure and pharmacological properties make it an exciting candidate for further exploration in various therapeutic areas. As research continues to advance our understanding of this compound's mechanisms of action and clinical applications, 2 - Phen yl - N - ( 1 - { 5 H , 6 H , 7 H , 8 H , 9 H - [ 1 , 2 , 4 ] Tri az olo [ 4 , 3 -a ] Az epin - 3 - yl } Ethy l ) Ethene - 1 - sulf on amide (CAS No. 121890000000000000000000000000000) is poised to play a crucial role in advancing medical treatments for a range of diseases.

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